![molecular formula C10H18O B2529504 Bicyclo[3.2.2]nonan-1-ylmethanol CAS No. 65313-50-0](/img/structure/B2529504.png)
Bicyclo[3.2.2]nonan-1-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.2.2]nonan-1-ylmethanol is an organic compound with the molecular formula C₁₀H₁₈O. It is a bicyclic alcohol, characterized by a unique structure that includes a bicyclo[3.2.2]nonane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.2]nonan-1-ylmethanol can be achieved through several methods. One common approach involves the Diels-Alder reaction followed by reduction. For example, the Diels-Alder adduct of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene can be heated to form homobarrelenone, which can then be reduced to yield this compound .
Industrial Production Methods: While specific industrial production methods for bicyclo[32Techniques like high-pressure cycloaddition and thermal cycloreversion can be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.2]nonan-1-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of this compound .
Scientific Research Applications
Bicyclo[3.2.2]nonan-1-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology: The compound’s derivatives have shown potential as antitrypanosomal and antiplasmodial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of stable molecular probes and other industrial chemicals.
Mechanism of Action
The mechanism of action of bicyclo[3.2.2]nonan-1-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, a fungal P450 enzyme has been found to catalyze the formation of a bicyclo[3.2.2]nonane structure through a two-step mechanism involving dimerization and cyclization . This process highlights the compound’s potential in enzymatic and biomimetic synthesis.
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane: Known for its use in asymmetric catalysis and as a potent anticancer entity.
3-Azabicyclo[3.2.2]nonane: Identified as an antitrypanosomal and antiplasmodial agent.
Uniqueness: Bicyclo[322]nonan-1-ylmethanol is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
1-bicyclo[3.2.2]nonanylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-8-10-5-1-2-9(3-6-10)4-7-10/h9,11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXSMKXAJAQBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)(CC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2529421.png)
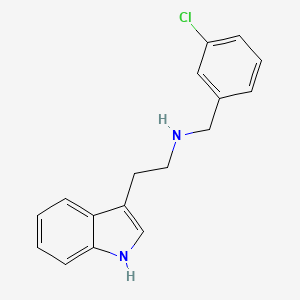
![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)
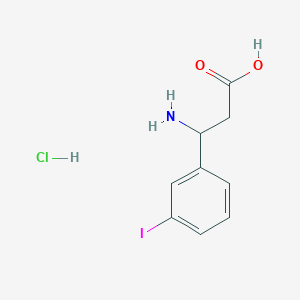
![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)
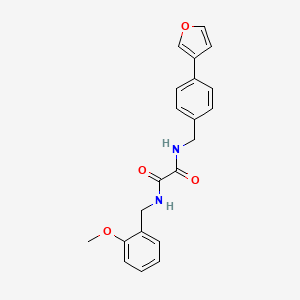
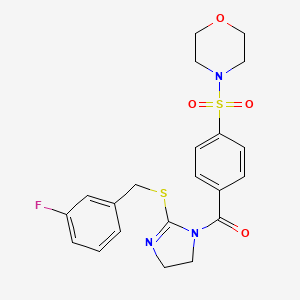
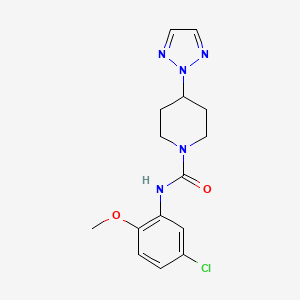
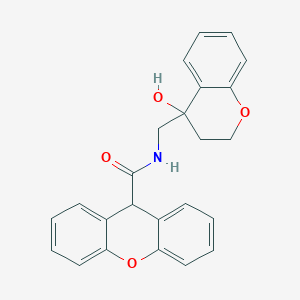

![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2529440.png)
![N-[(4-methylphenyl)methyl]-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2529441.png)
![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)

